An In-depth Technical Guide to (E)-Cinnamamide: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to (E)-Cinnamamide: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Cinnamamide, the trans-isomer of cinnamamide, is a naturally occurring amide derivative of cinnamic acid. It has garnered significant interest in the scientific community due to its diverse biological activities, including potential antitumor and repellent properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of (E)-Cinnamamide, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Identification
(E)-Cinnamamide is characterized by a phenyl group attached to a propenamide moiety in the trans configuration. This structure contributes to its relative stability and specific biological interactions.
| Identifier | Value |
| IUPAC Name | (2E)-3-phenylprop-2-enamide[1] |
| Synonyms | trans-Cinnamamide, (E)-3-Phenylacrylamide |
| CAS Number | 22031-64-7[1] |
| Molecular Formula | C₉H₉NO[1] |
| Molecular Weight | 147.17 g/mol [1] |
| SMILES | C1=CC=C(C=C1)/C=C/C(=O)N |
| InChI Key | APEJMQOBVMLION-VOTSOKGWSA-N |
Physicochemical Properties
The physicochemical properties of (E)-Cinnamamide are crucial for its handling, formulation, and biological activity. Below is a summary of its key properties.
| Property | Value | Reference |
| Melting Point | 148-150 °C | |
| Boiling Point | 350.3 ± 25.0 °C (Predicted) | |
| Solubility | Soluble in DMSO (100 mg/mL) and Methanol (slightly). Insoluble in cold water, slightly soluble in hot water. | [2] |
| pKa | 15 ± 0.50 (Predicted) | |
| logP | 1.88540 | |
| Appearance | White to off-white crystalline powder. |
Synthesis and Characterization
Synthesis Protocol: From Cinnamoyl Chloride and Ammonia (B1221849)
A common and efficient method for the synthesis of (E)-Cinnamamide is the reaction of (E)-cinnamoyl chloride with ammonia.
Materials:
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(E)-Cinnamoyl chloride
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Aqueous ammonia (28-30%)
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Sodium bicarbonate (NaHCO₃) solution (5% w/v)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Ice bath
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Stir plate and magnetic stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve (E)-cinnamoyl chloride in dichloromethane in a round-bottom flask.
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Cool the solution in an ice bath with continuous stirring.
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Slowly add an excess of cold aqueous ammonia dropwise to the stirred solution. A white precipitate of (E)-Cinnamamide will form.
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Continue stirring the reaction mixture in the ice bath for 30 minutes after the ammonia addition is complete.
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Allow the mixture to warm to room temperature and stir for an additional hour.
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 5% sodium bicarbonate solution and water.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude (E)-Cinnamamide.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-Cinnamamide.
Characterization
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 7.50-7.58 (m, 2H, Ar-H)
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δ 7.20-7.45 (m, 3H, Ar-H)
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δ 7.15 (d, J=15.8 Hz, 1H, =CH-CO)
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δ 6.60 (d, J=15.8 Hz, 1H, Ph-CH=)
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δ 8.21 (t, J=5.6 Hz, 1H, NH)
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Two broad singlets for the -NH₂ protons are also expected, which may exchange with solvent.
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¹³C NMR (DMSO-d₆, 101 MHz):
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δ 165.16 (C=O)
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δ 139.62, 138.82, 135.04, 129.66, 129.14, 128.84, 128.56, 127.71, 126.33, 122.31 (Aromatic and vinylic carbons)
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The FTIR spectrum of (E)-Cinnamamide would typically exhibit the following characteristic peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 & ~3170 | N-H stretching vibrations of the primary amide |
| ~1655 | C=O stretching vibration (Amide I band) |
| ~1625 | N-H bending vibration (Amide II band) |
| ~1600, ~1490, ~1450 | C=C stretching vibrations of the aromatic ring |
| ~980 | C-H out-of-plane bending of the trans-alkene |
Biological Activity and Mechanism of Action
(E)-Cinnamamide has demonstrated notable biological activities, particularly as an antitumor agent with low cytotoxicity. Its mechanism of action is linked to the inhibition of matrix metalloproteinases (MMPs).
Antitumor Activity and Inhibition of Matrix Metalloproteinases (MMPs)
Studies have shown that (E)-Cinnamamide can inhibit the growth of various tumor cell lines. This activity is attributed to its ability to downregulate the activity of matrix metalloproteinases, specifically MMP-2. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). Overexpression of MMPs is associated with tumor invasion, metastasis, and angiogenesis. By inhibiting MMPs, (E)-Cinnamamide can potentially impede these processes, thereby exerting its antitumor effects.
Figure 1: Proposed mechanism of (E)-Cinnamamide in inhibiting tumor invasion and metastasis through the downregulation of active Matrix Metalloproteinase-2 (MMP-2).
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
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Cancer cell line (e.g., HT-1080 human fibrosarcoma)
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Complete cell culture medium
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(E)-Cinnamamide stock solution (in DMSO)
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MTT solution (5 mg/mL in PBS)
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DMSO
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96-well plates
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
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Treatment: Prepare serial dilutions of (E)-Cinnamamide in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
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Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
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MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Figure 2: General workflow for determining the cytotoxicity of (E)-Cinnamamide using the MTT assay.
Conclusion
(E)-Cinnamamide is a promising natural compound with well-defined chemical properties and significant biological activities. Its potential as an antitumor agent, mediated through the inhibition of matrix metalloproteinases, makes it a valuable lead compound for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers interested in exploring the synthesis, characterization, and biological evaluation of this intriguing molecule. Further research is warranted to fully elucidate its therapeutic potential and to develop more potent and selective analogs.
